

synthesis and screening of 5-Phenylpyrimidin-2-amine derivatives

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Compound of Interest

Compound Name: **5-Phenylpyrimidin-2-amine**

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An In-Depth Technical Guide to the Synthesis and Screening of **5-Phenylpyrimidin-2-amine** Derivatives

Introduction

The **5-phenylpyrimidin-2-amine** scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for a wide array of pharmacologically active compounds. Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for designing targeted therapies. Derivatives of this scaffold have demonstrated significant potential as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a major focus of modern drug discovery. This guide provides a comprehensive overview of the synthesis strategies, biological screening methods, and structure-activity relationships of **5-phenylpyrimidin-2-amine** derivatives, intended for researchers and professionals in the field of drug development.

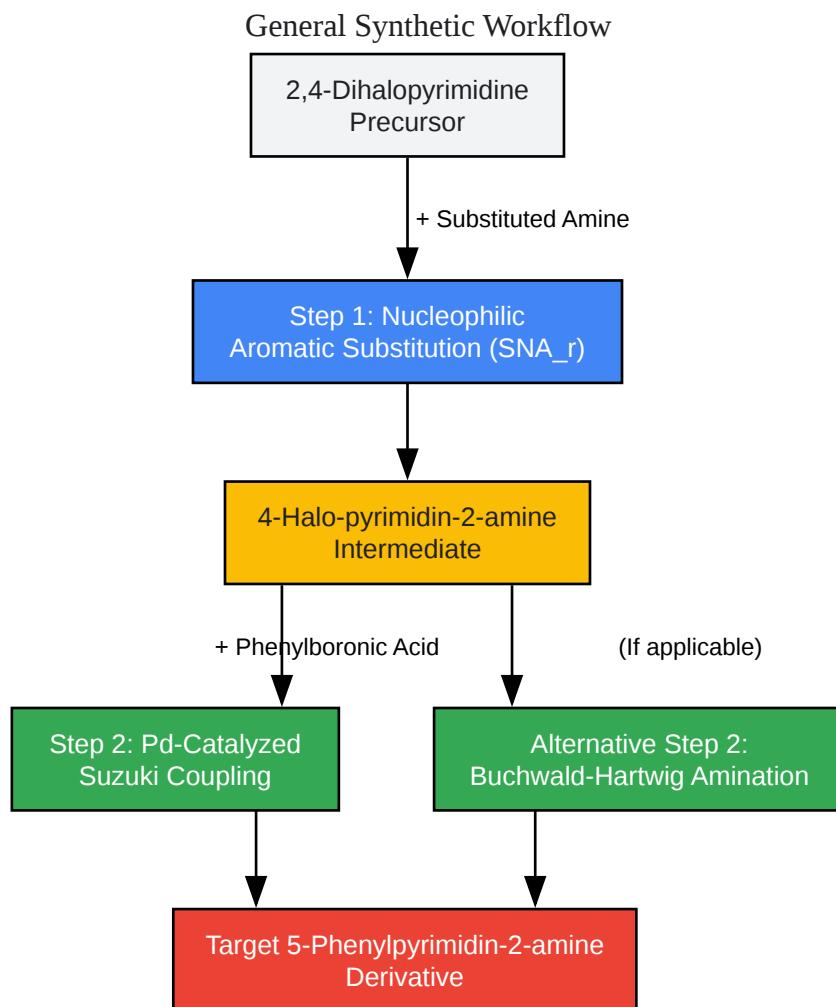
Synthesis Strategies

The synthesis of **5-phenylpyrimidin-2-amine** derivatives typically involves multi-step processes leveraging modern organic chemistry techniques. The most common approaches involve the construction of the substituted pyrimidine core followed by the introduction of the phenyl and amine moieties through cross-coupling reactions.

A prevalent strategy begins with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine, which serves as a versatile starting material. The differential reactivity of the chlorine atoms allows for sequential, regioselective substitutions. Typically, a nucleophilic aromatic substitution is performed first, followed by a palladium-catalyzed cross-coupling reaction.

Key Synthetic Reactions:

- Nucleophilic Aromatic Substitution (SNA_r): This reaction is often the initial step, where one of the halide atoms on a dihalopyrimidine precursor is displaced by an amine. This step is crucial for installing the 2-amine portion of the scaffold.[1][2][3]
- Suzuki Cross-Coupling: This palladium-catalyzed reaction is widely used to form the carbon-carbon bond between the pyrimidine core (at position 5) and the phenyl ring. It involves the reaction of a halopyrimidine with a phenylboronic acid derivative.[2][4][5]
- Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling method used for forming carbon-nitrogen bonds. It is an alternative or complementary method for introducing the N-aryl amine substituents onto the pyrimidine ring.[1][3][4]
- Condensation Reactions: A more classical approach involves the condensation of a β -ketoester or β -aldehydoester with guanidine to directly form the 2-aminopyrimidine ring system.[6]



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Caption: A generalized workflow for the synthesis of **5-Phenylpyrimidin-2-amine** derivatives.

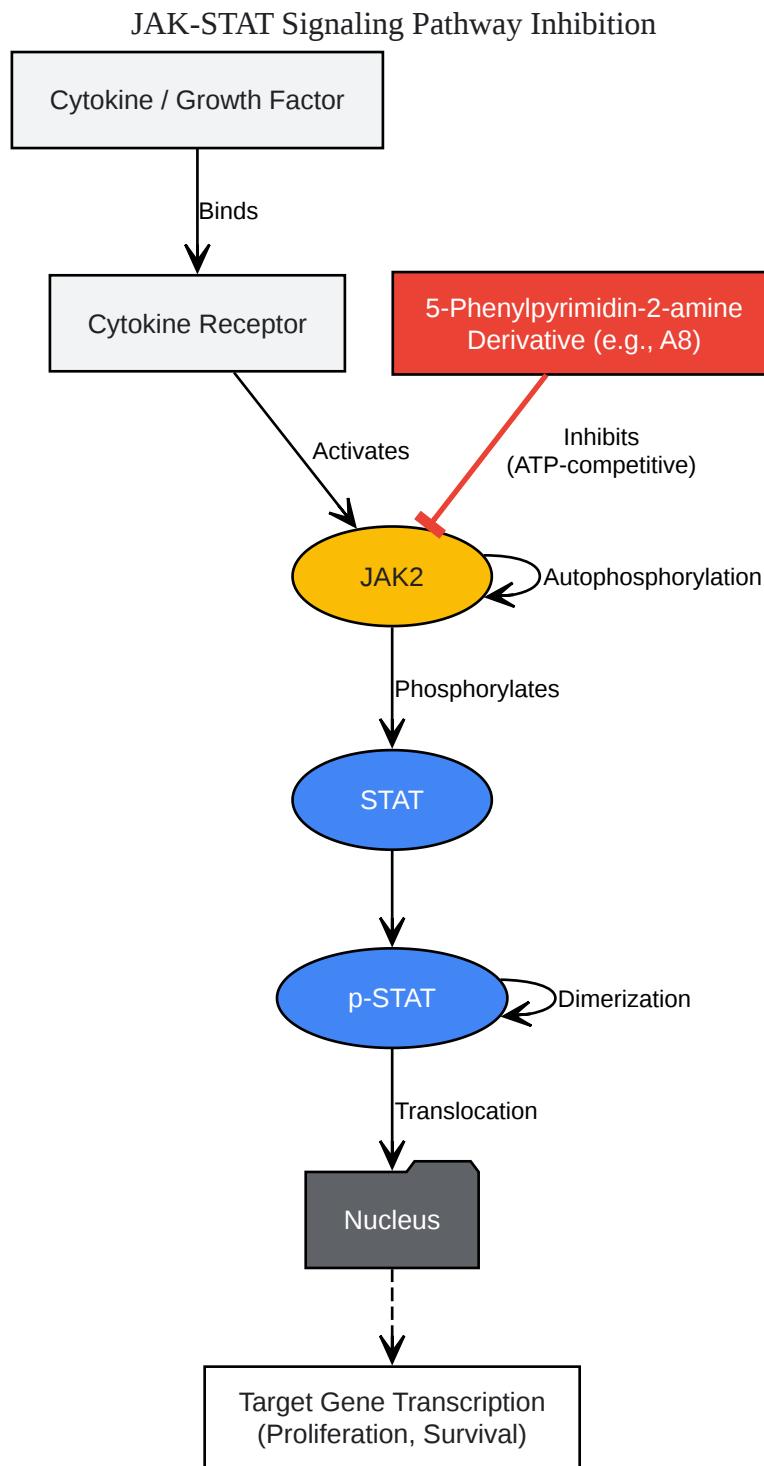
Biological Screening and Pharmacological Activity

Derivatives of **5-phenylpyrimidin-2-amine** have been investigated for a multitude of biological activities, with a primary focus on enzyme inhibition.

Kinase Inhibition

This scaffold is particularly prominent in the development of kinase inhibitors. The pyrimidine core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

- Aurora Kinases: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases.[7][8] These kinases are key regulators of mitosis, and their inhibition leads to mitotic failure and cell death in cancer cells.[8] The lead compound CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) has demonstrated oral bioavailability and anticancer activity, progressing to clinical trials.[7][8]
- Janus Kinase 2 (JAK2): N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have been developed as potent and selective JAK2 inhibitors.[9][10] The JAK2V617F mutation is a driver in many myeloproliferative neoplasms (MPNs), making selective JAK2 inhibition a crucial therapeutic strategy.[10] Compound A8 from one such series showed excellent potency (IC₅₀ of 5 nM) and selectivity against other JAK family members.[9][10]
- Cyclin-Dependent Kinase 9 (CDK9): 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been developed as potent CDK9 inhibitors.[11] CDK9 is a key transcriptional regulator, and its inhibition can selectively induce apoptosis in cancer cells by down-regulating the expression of anti-apoptotic proteins.[11]
- Bcr-Abl: N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives have been synthesized as inhibitors of the Bcr-Abl fusion protein, the causative agent in chronic myeloid leukemia.[12]
- Polo-like kinase 4 (PLK4): A series of novel aminopyrimidine derivatives were designed as potent PLK4 inhibitors, with compound 8h showing an IC₅₀ of 6.7 nM and excellent anti-proliferative activity against breast cancer cells.[3]

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Caption: Inhibition of the JAK-STAT pathway by **5-Phenylpyrimidin-2-amine** derivatives.

Other Therapeutic Targets

- USP1/UAF1 Deubiquitinase: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator of the DNA damage response, showing potential as anticancer agents.[2][13]
- Phosphodiesterase 4 (PDE4): 5-Carbamoyl-2-phenylpyrimidine derivatives act as potent PDE4 inhibitors, with demonstrated anti-inflammatory activity in preclinical models.[14]
- Antifungal Agents: By employing a scaffold hopping strategy, 2-phenylpyrimidine derivatives have been designed as inhibitors of fungal CYP51, a crucial enzyme in ergosterol biosynthesis, leading to potent antifungal activity.[5]

Data Presentation: Summary of Biological Activity

The following tables summarize the quantitative data for various **5-Phenylpyrimidin-2-amine** derivatives against their respective targets.

Table 1: Aurora Kinase Inhibitors

Compound	Target	K _i (nM)	IC ₅₀ (nM)	Cell Line	GI ₅₀ (μM)	Citation
CYC116 (18)	Aurora A	8.0	-	Various	-	[8]

| | Aurora B | 9.2 | - | | [8] |

Table 2: JAK2 Kinase Inhibitors

Compound	Target	IC ₅₀ (nM)	Selectivity vs JAK1	Selectivity vs JAK3	Selectivity vs TYK2	Citation
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| A8 | JAK2 | 5 | 38.6-fold | 54.6-fold | 41.2-fold | [9][10] |

Table 3: CDK Inhibitors

Compound	Target	K _i (nM)	Cell Line	G _{I50} (nM)	Citation
12e	CDK9	3-7 (pan-CDK)	HCT-116	< 10	[11]
12u	CDK9	-	-	-	[11]

|| CDK2 | >80-fold less potent || | [11] |

Table 4: Other Target Inhibitors

Compound	Target	I _{C50} (nM)	Assay Type	Citation
ML323 (70)	USP1/UAF1	< 100 (nanomolar)	Biochemical	[2][13]
10f	PDE4B	8.3	Biochemical	[14]
39	PDE4B	0.21	Cellular (TNF- α)	[14]
8h	PLK4	6.7	Biochemical	[3]

| C6 | Fungal CYP51 | - | Antifungal Activity | [5] |

Experimental Protocols

General Synthetic Protocol for N-benzyl-2-phenylpyrimidin-4-amine derivatives

This protocol is a generalized procedure based on methods for synthesizing USP1/UAF1 inhibitors.[2]

- Step 1: Nucleophilic Substitution. To a solution of a 2,4-dichloro-5-substituted-pyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol), add a commercially available substituted methanamine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
- Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 3-15 hours).

- Cool the reaction to room temperature, concentrate under reduced pressure, and purify the resulting intermediate (a 4-amino-2-chloro-pyrimidine derivative) by column chromatography.
- Step 2: Suzuki Coupling. In a reaction vessel, combine the intermediate from Step 1 (1.0 eq), a substituted phenyl boronic acid (1.2 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq), and a base (e.g., Na_2CO_3 , 2.0 eq).
- Add a suitable solvent system (e.g., DMF or acetonitrile/water). Purge the vessel with an inert gas (e.g., nitrogen or argon).
- Heat the mixture (e.g., to 100-115 °C) for 12-24 hours, monitoring for completion.
- After cooling, perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers, concentrate, and purify the final product by column chromatography or recrystallization to yield the desired N-benzyl-2-phenylpyrimidin-4-amine derivative.

General Protocol for In Vitro Kinase Inhibition Assay

This is a representative protocol for determining the IC_{50} value of a test compound.

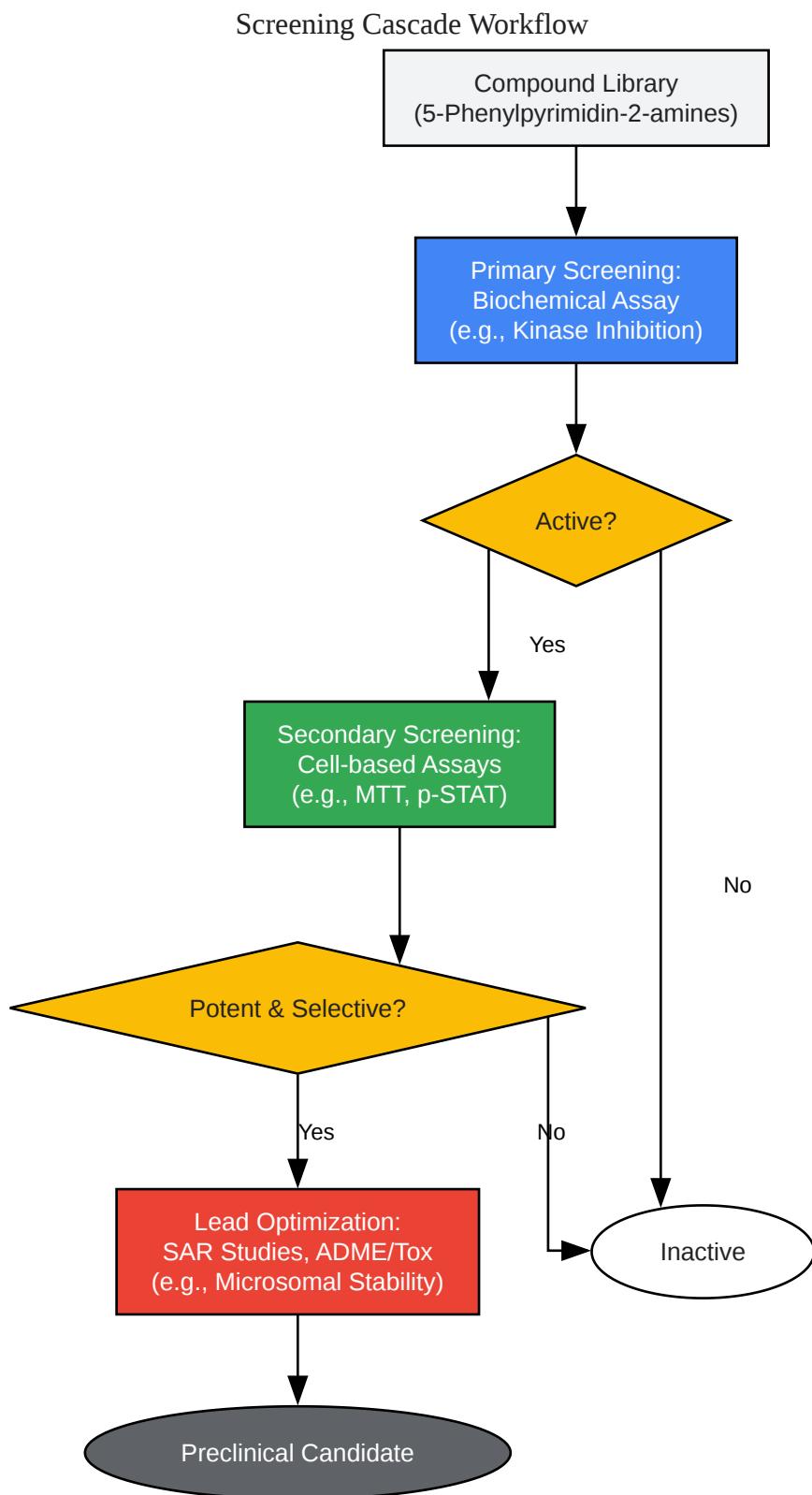
- Reagents and Materials: Kinase enzyme (e.g., Aurora A, JAK2), corresponding substrate peptide, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- Procedure: a. Prepare serial dilutions of the test compound in DMSO and then dilute into the kinase buffer. b. In a 384-well plate, add the test compound dilution, the kinase enzyme, and the substrate/ATP mixture. The final DMSO concentration should be kept low (<1%). c. Include positive controls (no inhibitor) and negative controls (no enzyme). d. Incubate the plate at a set temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes). e. Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity. f. Read the luminescence or fluorescence signal on a plate reader.

- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

General Protocol for MTT Cell Viability Assay

This protocol measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[\[15\]](#)

- Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
- Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-treated (e.g., DMSO) control wells.
- Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
- Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the GI_{50} or IC_{50} value (the concentration that inhibits cell growth by 50%) by plotting viability against compound concentration.



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Caption: A typical workflow for screening and identifying lead compounds.

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